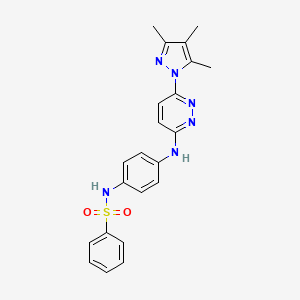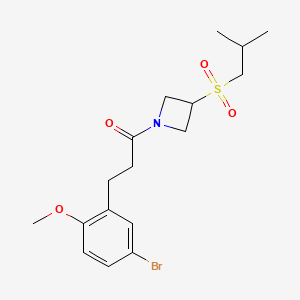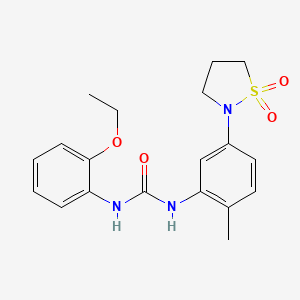![molecular formula C7H10O3 B2399572 Acide 2-oxabicyclo[2.2.1]heptane-4-carboxylique CAS No. 2168378-43-4](/img/structure/B2399572.png)
Acide 2-oxabicyclo[2.2.1]heptane-4-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring.
Applications De Recherche Scientifique
2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This method allows for the formation of the bicyclic structure with high stereoselectivity . The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, enantiomerically enriched derivatives can be prepared through classical resolution of diastereomers or asymmetric catalysis .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Mécanisme D'action
The mechanism of action of 2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid involves its interaction with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This reactivity makes it useful as an enzyme inhibitor and in the study of protein-ligand interactions . The compound can also modulate signaling pathways by interacting with specific receptors or enzymes .
Comparaison Avec Des Composés Similaires
7-Oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but lacks the carboxylic acid group.
Norcantharidin: A demethylated analog of cantharidin with similar biological properties.
Uniqueness: 2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid is unique due to its combination of an oxirane ring and a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
2-oxabicyclo[2.2.1]heptane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6(9)7-2-1-5(3-7)10-4-7/h5H,1-4H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYJBAAQBNCMHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1OC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2168378-43-4 |
Source


|
| Record name | 2-oxabicyclo[2.2.1]heptane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-[4-(benzyloxy)phenyl]-1-(4-benzylpiperazino)-2-propen-1-one](/img/structure/B2399489.png)

![Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate](/img/structure/B2399497.png)



![6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one](/img/structure/B2399501.png)
![N-(2,6-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2399505.png)


![5'-Chloro-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2399508.png)

![(1,5-Dimethylpyrazol-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2399511.png)

